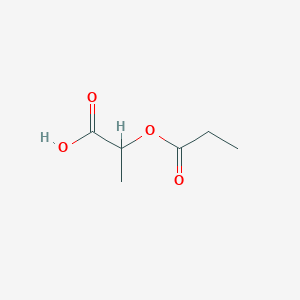

2-Propanoyloxypropanoic acid

Description

Contextualization within Carboxylic Acid Ester Chemistry

2-Propanoyloxypropanoic acid, with the chemical formula C6H10O4, is classified as a carboxylic acid ester. guidechem.comnih.gov This classification stems from its molecular structure, which features both a carboxylic acid group (-COOH) and an ester group (-COO-). Specifically, it is the propionate (B1217596) ester of lactic acid. nih.gov The formation of this compound typically involves an esterification reaction between propionic acid or its derivatives and lactic acid. This places it firmly within the extensive field of carboxylic acid chemistry, a cornerstone of organic synthesis and analysis.

Academic Significance and Research Trajectories

The academic significance of this compound and its derivatives spans several disciplines. Research has explored its synthesis, characterization, and potential applications. For instance, studies have investigated its role as a building block in the synthesis of more complex molecules. jacsdirectory.com Furthermore, related structures, such as oligomers of lactic acid, have been studied for their potential neuroprotective effects. researchgate.netresearchgate.netresearchgate.net The primary synthesis route for this compound is through esterification reactions involving propionic acid derivatives. smolecule.com

Structural Features and Stereochemical Considerations

The structural arrangement of this compound is key to its chemical properties and interactions. Its molecular weight is approximately 146.14 g/mol . nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H10O4 |

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | This compound |

Data sourced from PubChem and other chemical databases. guidechem.comnih.govchemsynthesis.com

Enantiomeric Forms and Chiral Center Analysis

A critical aspect of this compound's structure is the presence of a chiral center. quora.comquora.com The carbon atom attached to the carboxylic acid group, the ester oxygen, a methyl group, and a hydrogen atom is a stereocenter. quora.com This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org

These enantiomers are designated as (R)-2-propanoyloxypropanoic acid and (S)-2-propanoyloxypropanoic acid. Enantiomers often exhibit identical physical properties, such as boiling point and density, but can differ significantly in their biological activity and interaction with other chiral molecules. wikipedia.org The specific rotation of plane-polarized light is a key differentiating property, with one enantiomer rotating light in a clockwise (+) direction and the other in a counter-clockwise (-) direction. savemyexams.com

Overview of Scholarly Literature and Key Research Areas

Scholarly literature on this compound and related compounds is found across various chemical and biomedical journals. Key research areas include:

Synthesis and Methodology: A significant portion of research focuses on the efficient synthesis of this compound and its derivatives. jacsdirectory.comchemsynthesis.com This includes optimizing reaction conditions for esterification to achieve high yields. smolecule.com

Polymer Chemistry: Carboxylic acids and their esters, including structures related to this compound, are fundamental monomers in polymer science. They are used to create polymers with a wide range of properties and applications, from superabsorbents to coatings. ontosight.aiontosight.aiwikipedia.orgessentialchemicalindustry.org

Materials Science: The properties of polymers derived from such monomers are of great interest in materials science for developing new materials with tailored characteristics. ktu.lt

Metabolomics and Analytical Chemistry: Derivatives and related compounds have been identified in metabolomics studies, for example, in the analysis of food products to detect adulteration. nih.gov

Table 2: Chemical Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lactic acid |

| Propionic acid |

| (R)-2-propanoyloxypropanoic acid |

| (S)-2-propanoyloxypropanoic acid |

| Lactic acid trimer |

| Lactic acid tetramer |

| 2-((2-(Stearoyloxy)propanoyl)oxy)propanoic acid |

| 2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid |

| 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid |

| 2-Propenoic acid |

| Sodium 2-hydroxy-3-(2-propen-1-yloxy)-1-propanesulfonate |

| 2-aminopropanoic acid |

| 2-hydroxypropanoic acid |

| Tartaric acid |

| Ibuprofen |

Structure

3D Structure

Properties

CAS No. |

30379-61-4 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

2-propanoyloxypropanoic acid |

InChI |

InChI=1S/C6H10O4/c1-3-5(7)10-4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9) |

InChI Key |

IIXDEBPBOJRJKB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Propanoyloxypropanoic Acid

The synthesis of this compound, also known as O-propionyl-lactic acid, can be achieved through several established chemical routes. These methods typically involve the formation of an ester linkage between propanoic acid and lactic acid moieties.

The most direct route to this compound is the esterification of lactic acid with propanoic acid or its derivatives. These reactions are typically reversible and require a catalyst to proceed at a reasonable rate.

Acid-Catalyzed Esterification: Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄), are commonly employed to facilitate the esterification process. The reaction involves the protonation of the carbonyl oxygen of propanoic acid, which increases its electrophilicity, followed by a nucleophilic attack from the hydroxyl group of lactic acid.

Research into the esterification of propanoic acid with various alcohols has provided insights into reaction optimization. ceon.rs Key factors influencing the rate and yield of the reaction include the molar ratio of reactants, catalyst concentration, temperature, and the structure of the alcohol. ceon.rs For instance, increasing the temperature generally enhances the reaction rate and the final ester yield. ceon.rs Similarly, using an excess of one reactant can shift the equilibrium towards the product side. ceon.rs

Process intensification techniques can also be applied to improve conversion. Pervaporation, a membrane-based separation technique, can be coupled with the esterification reaction to continuously remove water, one of the byproducts. researchgate.net This removal shifts the reaction equilibrium, leading to a significant increase in the conversion of the acid to the desired ester. researchgate.net

| Parameter | Observation | Impact on Yield |

| Temperature | Increasing temperature from 35°C to 65°C | Increases reaction rate and final yield |

| Molar Ratio | Increasing the acid/alcohol molar ratio | Increases reaction rate and yield |

| Catalyst | Use of H₂SO₄ | Essential for achieving a reasonable reaction rate |

| Optimization | Pervaporation | Significantly increases conversion by removing water |

This table summarizes optimization findings for similar esterification reactions, applicable to the synthesis of this compound.

An alternative approach involves using derivatives of lactic acid, such as lactate (B86563) esters (e.g., methyl lactate or ethyl lactate), as starting materials. This strategy often involves a two-step process: acylation followed by hydrolysis.

In the first step, the hydroxyl group of the lactate ester is acylated using a propionylating agent like propionyl chloride or propionic anhydride. This reaction forms the corresponding 2-propanoyloxypropanoate ester. In the second step, the ester group (e.g., methyl or ethyl) is selectively hydrolyzed under basic or acidic conditions to yield the final this compound. A patented method for a similar compound, (R)-2-benzyloxypropionic acid, starts from R-methyl lactate, demonstrating the viability of this pathway. google.com This approach can be advantageous for controlling side reactions and may offer purification benefits.

The choice of catalyst is crucial for an efficient synthesis. While homogeneous catalysts like sulfuric acid are effective, they can lead to separation and corrosion issues. ceon.rs Consequently, significant research has focused on heterogeneous solid acid catalysts.

In a reaction analogous to the synthesis of this compound—the acetoxylation of lactic acid to 2-acetoxypropionic acid—various solid acid catalysts have been successfully employed. researchgate.net These include:

Y zeolites

Sulfated zirconia

Sulfonic-based catalysts such as sulfonated silica (B1680970) gels and ion-exchange resins like Amberlyst 70. researchgate.net

These heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity. researchgate.net In the study of lactic acid acetoxylation, sulfonic-based catalysts demonstrated particularly high activity and selectivity for the desired product. researchgate.net

| Catalyst Type | Example(s) | Key Advantages |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High activity, low cost |

| Heterogeneous Solid Acid | Y Zeolites, Sulfated Zirconia | Ease of separation, reusability |

| Sulfonic-Based Resins | Amberlyst 70 | High activity and selectivity |

This table compares different catalyst types used in esterification and acylation reactions relevant to the synthesis of this compound.

Advanced and Stereoselective Synthesis

The lactic acid moiety in this compound contains a stereocenter, meaning the compound can exist as two distinct enantiomers, (R) and (S). Advanced synthetic methods focus on controlling this stereochemistry to produce a single, desired enantiomer.

Enantioselective synthesis aims to produce one enantiomer in excess over the other. This can be achieved through methods such as kinetic resolution or the use of chiral catalysts.

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture. For example, in a lipase-catalyzed stereoselective acylation, an enzyme can selectively acylate one enantiomer of a racemic alcohol or acid, leaving the other enantiomer unreacted and allowing for their separation. researchgate.net

Another approach utilizes chiral acyl-transfer catalysts. In a study on the kinetic resolution of racemic 2-aryloxypropanoic acids, the chiral catalyst (+)-benzotetramisole was used in an enantioselective esterification. elsevierpure.com This catalyst facilitated the reaction of one enantiomer at a much faster rate than the other, enabling the separation of the optically active acid and its corresponding ester with high enantioselectivity. elsevierpure.com Such organocatalytic methods represent a powerful tool for accessing enantiomerically pure compounds. rsc.org

One of the most robust methods for controlling stereochemistry is the use of a chiral auxiliary. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgtcichemicals.com After the desired stereocenter has been established, the auxiliary can be removed and often recovered for reuse. wikipedia.org

Mechanism of Action: The chiral auxiliary works by creating a chiral environment around the reaction center. This environment sterically hinders one face of the molecule more than the other, forcing an incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer. wikipedia.org

Application to this compound: To synthesize a specific enantiomer of this compound, one could employ a chiral auxiliary-mediated strategy. A common example involves using an Evans oxazolidinone auxiliary. tcichemicals.com

Attachment: A specific enantiomer of lactic acid (e.g., (S)-lactic acid) is first coupled with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyloxazolidinone.

Diastereoselective Reaction: The free hydroxyl group of the lactic acid moiety is then reacted with a propionylating agent (e.g., propionyl chloride). The bulky auxiliary directs the incoming propionyl group, ensuring a highly diastereoselective reaction.

Cleavage: The final step involves the cleavage of the auxiliary group, typically through hydrolysis, to release the desired enantiomerically pure (S)-2-Propanoyloxypropanoic acid.

This approach provides excellent control over the absolute stereochemistry of the product, making it a powerful strategy in asymmetric synthesis. researchgate.net

Enantioselective Synthetic Strategies

Reaction Mechanisms in the Synthesis of this compound

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The formation of this ester from two molecules of lactic acid primarily involves esterification reactions.

The formation of the ester bond in this compound occurs through a nucleophilic acyl substitution reaction. In this mechanism, the hydroxyl group of one lactic acid molecule acts as a nucleophile, attacking the carbonyl carbon of a second lactic acid molecule. The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the two oxygen atoms bonded to it.

The reaction can be catalyzed by either acid or base. The general mechanism involves the activation of the carbonyl group, followed by nucleophilic attack and subsequent elimination of a leaving group (water).

Acid-Catalyzed Esterification:

In the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), the carbonyl oxygen of the carboxylic acid is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the second lactic acid molecule. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.

Base-Catalyzed Esterification:

Base-catalyzed esterification is generally less common for carboxylic acids because the base will deprotonate the carboxylic acid to form a carboxylate anion. This carboxylate is a poor electrophile. However, if the hydroxyl group is deprotonated to form an alkoxide, it becomes a much stronger nucleophile. This pathway is more relevant when using a more reactive acyl donor, such as an acyl halide or anhydride.

To enhance the rate and efficiency of the esterification, the carboxylic acid can be converted into a more reactive derivative, such as an acyl halide. Thionyl chloride (SOCl₂) is a common reagent used for this purpose.

The reaction of lactic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which then decomposes to form the acyl chloride, sulfur dioxide, and hydrogen chloride. The resulting acyl chloride is highly electrophilic and reacts readily with a second molecule of lactic acid (acting as the nucleophile) to form this compound. This method avoids the production of water as a byproduct, which can be advantageous in driving the reaction to completion.

Table 2: Comparison of Esterification Methods

| Method | Catalyst/Reagent | Key Intermediate | Byproducts | Advantages | Disadvantages |

| Acid-Catalyzed | H₂SO₄, TsOH | Protonated Carboxylic Acid | Water | Simple, common reagents | Reversible, requires water removal |

| Base-Promoted | (Deprotonation of alcohol) | Alkoxide | Water | Stronger nucleophile | Carboxylic acid deprotonation reduces electrophilicity |

| Acyl Halide | Thionyl Chloride (SOCl₂) | Acyl Chloride | SO₂, HCl | High reactivity, irreversible | Harsh reagents, corrosive byproducts |

Chemical Reactivity and Derivatization Studies

Hydrolytic Stability and Degradation Pathways

2-Propanoyloxypropanoic acid, as an ester and a carboxylic acid, is susceptible to hydrolysis, a reaction in which water cleaves the molecule. This process can be catalyzed by acids, bases, or enzymes, and it represents a critical degradation pathway. In aqueous environments, the ester linkage is the primary site of hydrolytic attack, leading to the formation of two molecules of lactic acid.

The acid-catalyzed hydrolysis of this compound is a reversible reaction, essentially the reverse of Fischer esterification. jk-sci.comchemistrysteps.com The reaction is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk The equilibrium nature of the reaction means that it does not go to completion unless a product is removed. chemistrysteps.comlibretexts.org

The mechanism proceeds through a series of protonation and deprotonation steps. masterorganicchemistry.com First, the acid catalyst protonates the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. jk-sci.comchemistrysteps.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. jk-sci.comopenstax.org Following a proton transfer from the attacking water molecule to the alkoxy group, the alcohol moiety (in this case, a lactic acid molecule) is eliminated, and deprotonation of the resulting protonated carboxylic acid yields the final products and regenerates the acid catalyst. jk-sci.com

Table 1: Key Aspects of Acid-Catalyzed Hydrolysis

| Feature | Description |

|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄, HCl) |

| Mechanism | Nucleophilic acyl substitution (reverse of Fischer esterification). jk-sci.comchemistrysteps.com |

| Key Steps | 1. Protonation of carbonyl oxygen. chemistrysteps.com 2. Nucleophilic attack by water. jk-sci.com 3. Formation of a tetrahedral intermediate. openstax.org 4. Elimination of a lactic acid molecule. |

| Reaction Nature | Reversible; equilibrium process. libretexts.orgchemguide.co.uk |

| Conditions | Heat, excess water. libretexts.org |

Base-catalyzed hydrolysis, also known as saponification, is the most common method for hydrolyzing esters. chemguide.co.uk Unlike its acid-catalyzed counterpart, this reaction is effectively irreversible. chemistrysteps.comchemguide.co.uk The process involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgwikipedia.org

Table 2: Comparison of Acid- vs. Base-Catalyzed Hydrolysis

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed (Saponification) |

|---|---|---|

| Reversibility | Reversible. chemguide.co.uk | Irreversible. chemistrysteps.com |

| Nucleophile | Water (weak). jk-sci.com | Hydroxide ion (strong). jk-sci.com |

| Product | Carboxylic acid + Alcohol. jk-sci.com | Carboxylate salt + Alcohol. libretexts.org |

| Catalyst Role | Regenerated at the end. chemistrysteps.com | Consumed (reactant). libretexts.org |

| Completion | Does not go to completion. libretexts.org | Goes to completion. libretexts.org |

Enzymatic degradation offers a specific and mild alternative for the hydrolysis of this compound. Lipases are a class of enzymes that are particularly effective at catalyzing the hydrolysis of ester bonds in triglycerides and other esters. nih.govnih.gov These enzymes are active at the oil-water interface. nih.gov

The degradation process mirrors that of other biodegradable polyesters like poly(lactic acid). mdpi.com Extracellular enzymes secreted by microorganisms, such as bacteria and fungi, initiate the degradation on the compound's surface. mdpi.com This enzymatic action cleaves the ester bond, breaking down the molecule into its constituent lactic acid monomers. mdpi.com These smaller molecules can then be assimilated by the microorganisms and used as an energy source. mdpi.com The rate and extent of enzymatic degradation depend on factors such as the specific enzyme used, temperature, and pH. For instance, some lipases, like gastric lipase, are active at very low pH, while others function under neutral conditions. aocs.org

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. masterorganicchemistry.com For this compound, this involves reacting the compound with an alcohol (R'-OH) to form a new ester of lactic acid (alkyl lactate) and another molecule of lactic acid. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comekb.eg

Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The carbonyl group is first protonated by the acid catalyst, making it more susceptible to nucleophilic attack by the alcohol, leading to a tetrahedral intermediate and subsequent elimination of a lactic acid molecule. masterorganicchemistry.com

In basic conditions, an alkoxide (R'O⁻), a stronger nucleophile than the alcohol, attacks the carbonyl carbon in a two-step addition-elimination sequence. masterorganicchemistry.com The choice of catalyst depends on the specific requirements of the reaction, though alkaline catalysts are often used commercially for processes like biodiesel production because they are faster. ekb.eg Transesterification is a key reaction in various industrial applications, including the synthesis of "green solvents" like alkyl lactates from poly(lactic acid). acs.org For example, alkyl lactyl lactates can be prepared by reacting lactide with an alcohol in the presence of an acid catalyst. google.com

Amidation and Other Nucleophilic Acyl Substitutions

The carboxylic acid moiety of this compound can undergo nucleophilic acyl substitution reactions to create a variety of derivatives. openstax.orgmasterorganicchemistry.com In these reactions, a nucleophile replaces the hydroxyl group of the carboxylic acid. libretexts.org This process typically requires converting the hydroxyl group into a better leaving group, as -OH is a poor one. libretexts.org

One important nucleophilic acyl substitution is amidation, the formation of an amide. The direct reaction of a carboxylic acid with an amine is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org Therefore, the reaction often requires high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid by converting the -OH into a good leaving group. libretexts.org Alternatively, the carboxylic acid can first be converted into a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. uomustansiriyah.edu.iq The reaction with thionyl chloride (SOCl₂) is a common method for preparing acid chlorides from carboxylic acids. libretexts.org

Other nucleophiles can also be employed. For example, reaction with an alcohol under acidic conditions (Fischer esterification) would esterify the free carboxylic acid group. Reaction with a Grignard reagent would lead to the formation of a tertiary alcohol after two additions of the nucleophile. uomustansiriyah.edu.iq

Role as a Chemical Intermediate in Organic Synthesis

This compound serves as a useful intermediate in various organic syntheses. evitachem.com Its bifunctional nature, possessing both an ester and a carboxylic acid group, allows for selective reactions at either functional group to build more complex molecules.

It is a known intermediate in the degradation of lactide, the cyclic dimer of lactic acid. In the presence of water, lactide readily hydrolyzes to form this compound (also called lactoyl lactic acid), which can then be further hydrolyzed to two equivalents of lactic acid. researchgate.net This pathway is relevant to the biodegradation of poly(lactic acid) (PLA), a common biodegradable polymer.

Conversely, compounds structurally related to this compound, such as alkyl lactates, are key precursors in the synthesis of lactide, the monomer required for high-molecular-weight PLA production. researchgate.netresearchgate.net The synthesis often proceeds through an oligomerization step followed by a deoligomerization (backbiting) reaction to yield the cyclic lactide monomer. researchgate.net Therefore, this compound and its simple derivatives are central to the chemistry of lactic acid, linking the monomeric, dimeric, and polymeric forms.

Article on "this compound" Cannot Be Generated Due to Lack of Specific Research Findings

Despite a comprehensive search of available scientific literature and chemical databases, it has not been possible to generate an article on the chemical compound “this compound” focusing on its specific roles as a precursor in multifunctional compound synthesis and as a synthetic building block in complex molecular architectures.

The performed searches aimed to gather detailed research findings to construct an article structured around the requested outline:

Synthetic Building Block in Complex Molecular Architectures

However, the search results did not yield any specific studies, data, or detailed examples pertaining to the derivatization and chemical reactivity of this compound in these particular synthetic contexts. The available information is generally broad, covering related but distinct topics such as:

The synthesis and properties of polylactic acid (PLA) and its copolymers.

The use of other propanoic acid derivatives, such as 2,2-bis(hydroxymethyl)propanoic acid, in the synthesis of dendrimers and other complex polymers.

General principles of ring-opening polymerization, block copolymer synthesis, and the design of molecular scaffolds, without specific mention of this compound as a key component.

The absence of specific findings prevents the creation of a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline. Constructing such an article would require speculation beyond the available scientific evidence, which would not meet the required standards of accuracy and authoritativeness.

Therefore, we must conclude that the scientific community has not extensively published research on "this compound" in the specific areas of interest requested.

Advanced Analytical Characterization Techniques

Chromatographic Separation and Quantification

Chromatography is a fundamental technique for separating 2-Propanoyloxypropanoic acid from complex mixtures. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful tools employed for its analysis.

HPLC is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. Various HPLC modes can be adapted for its separation and quantification, with reverse-phase and chiral chromatography being particularly relevant.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis of moderately polar compounds such as short-chain carboxylic acids. researchgate.netwikipedia.org In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970), is used with a polar mobile phase. wikipedia.org The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

For this compound, a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. wikipedia.orgresearchgate.netpensoft.net Adjusting the pH of the aqueous buffer is critical, as it controls the ionization state of the carboxylic acid group, which in turn significantly affects retention time. sielc.com An acidic mobile phase (e.g., pH 3) is often used to suppress the ionization of the carboxylic acid, increasing its hydrophobicity and retention on the nonpolar stationary phase. researchgate.netpensoft.net Detection is commonly performed using a UV detector, typically at a low wavelength around 210 nm where carboxylic acids absorb light. ub.edu

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-forms). Chiral HPLC is essential for separating and quantifying these individual enantiomers. This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For chiral acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin) have proven effective. mdpi.comgoogle.com The separation of lactic acid enantiomers, a structurally related compound, has been successfully performed on Chirobiotic T (teicoplanin-based) and Chirobiotic R (ristocetin-based) columns. mdpi.com The mobile phase often consists of a mixture of an alkane (like heptane or hexane) and an alcohol (like ethanol or isopropanol), sometimes with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid) to improve peak shape. lcms.cz The choice between normal-phase or reversed-phase chiral chromatography depends on the specific CSP and the solubility of the analyte. mdpi.com

| Parameter | Condition |

|---|---|

| Column | Cellulose-based CSP (e.g., Eurocel 01, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Heptane / 2-Butanol (95:5) + 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. waters.com This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

An existing HPLC method for this compound can be transferred to a UPLC system to achieve faster analysis times without compromising, and often improving, separation efficiency. lcms.cz For small organic acids, UPLC methods often utilize columns with advanced particle technology, such as bridged-ethyl hybrid (BEH) particles, which offer enhanced stability across a wider pH range. lcms.cz The faster analysis times reduce solvent consumption, making UPLC a more environmentally friendly and cost-effective technique for high-throughput analysis. lcms.cz

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm (e.g., 1.7 µm) |

| Column Dimensions | 150 mm x 4.6 mm | 50-100 mm x 2.1 mm |

| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |

| Run Time | 10 - 20 min | < 8 min |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

High-Performance Liquid Chromatography (HPLC) Methodologies

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide detailed structural information through fragmentation analysis. When coupled with a separation technique like HPLC or UPLC, it provides unparalleled specificity and sensitivity.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. nih.gov In ESI, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This process imparts little excess energy to the molecule, so the resulting mass spectrum is typically dominated by the intact molecular ion, often with a proton attached ([M+H]⁺) in positive ion mode or a proton removed ([M-H]⁻) in negative ion mode. nih.gov This allows for the unambiguous determination of the molecular weight.

For this compound (Molecular Formula: C₆H₁₀O₄, Molecular Weight: 146.14 g/mol ), ESI-MS would be expected to produce the following ions:

Positive Ion Mode: A prominent peak at m/z 147.06, corresponding to the protonated molecule [C₆H₁₀O₄ + H]⁺. Adducts with sodium [M+Na]⁺ (m/z 169.04) or potassium [M+K]⁺ (m/z 185.02) may also be observed.

Negative Ion Mode: A prominent peak at m/z 145.05, corresponding to the deprotonated molecule [C₆H₁₀O₄ - H]⁻.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the molecular ion is selected and fragmented through collision-induced dissociation (CID). The fragmentation of even-electron ions, like those produced by ESI, often follows predictable pathways, such as the loss of small neutral molecules. nih.govrsc.org For the protonated this compound, a characteristic fragmentation would be the loss of water (H₂O, 18 Da) or the loss of propanoic acid (C₃H₆O₂, 74 Da). cdnsciencepub.com

| Ion Type | Formula | Expected m/z | Description |

|---|---|---|---|

| Protonated Molecule | [M+H]⁺ | 147.06 | Parent ion in positive mode |

| Deprotonated Molecule | [M-H]⁻ | 145.05 | Parent ion in negative mode |

| Sodium Adduct | [M+Na]⁺ | 169.04 | Common adduct in positive mode |

| MS/MS Fragment | [M+H - H₂O]⁺ | 129.05 | Loss of water from protonated molecule |

| MS/MS Fragment | [M+H - C₃H₆O₂]⁺ | 73.03 | Loss of neutral propanoic acid |

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides critical insights into the structure of this compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. When analyzed using electrospray ionization in negative mode (ESI-), the molecule readily loses a proton to form the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 161.1.

Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragmentation pathways. A primary cleavage occurs at the ester linkage, resulting in the formation of a lactate (B86563) anion fragment at m/z 89.1. This fragment can further lose the carboxyl group as carbon dioxide, yielding a characteristic product ion at m/z 43.3. sigmaaldrich.com Another significant fragmentation pathway involves the neutral loss of water (H₂O) or carbon dioxide (CO₂) from the precursor ion. cam.ac.uk In positive ionization mode, fragmentation typically involves cleavage of the C-C bond adjacent to the oxygen or the loss of the hydroxyl (-OH) or carboxyl (-COOH) groups. libretexts.org

Detailed analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's connectivity, distinguishing it from other isomers.

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Proposed Structure of Product Ion |

| 161.1 | Cleavage of ester bond | 89.1 | Lactate Anion [CH₃CH(OH)COO]⁻ |

| 161.1 | Neutral loss of CO₂ | 117.1 | [C₅H₉O₂]⁻ |

| 89.1 | Decarboxylation of lactate | 43.3 | [CH₃CHO]⁻ radical or equivalent |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio with high accuracy, HRMS can confirm the molecular formula, C₆H₁₀O₄. The theoretical exact mass of the neutral molecule is 162.05791 Da. HRMS analysis of the deprotonated molecule [M-H]⁻ would yield an experimental m/z value extremely close to the calculated exact mass of 161.05008 Da, thereby validating the elemental formula and distinguishing it from other compounds with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete structural elucidation of this compound in solution. The molecule contains two distinct lactic acid units: one functioning as a carboxylic acid (the terminal unit) and one as the backbone of the ester (the internal unit). This asymmetry results in a unique set of signals for each proton and carbon atom.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum reveals the connectivity of protons within the molecule. The methine proton (CH) of the internal lactic acid unit, being adjacent to the ester oxygen, is expected to be deshielded and appear further downfield compared to the methine proton of the terminal carboxylic acid unit. Similarly, the methyl protons (CH₃) of the two units will exhibit distinct chemical shifts. nih.govresearchgate.netnih.govresearchgate.net

| Assignment | Multiplicity | Coupling Constant (J) | Chemical Shift (δ) ppm (Predicted) |

| CH₃ (Terminal Unit) | Doublet | ~7.0 Hz | 1.45 - 1.55 |

| CH (Terminal Unit) | Quartet | ~7.0 Hz | 4.30 - 4.40 |

| CH₃ (Internal Unit) | Doublet | ~7.1 Hz | 1.55 - 1.65 |

| CH (Internal Unit) | Quartet | ~7.1 Hz | 5.10 - 5.20 |

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbons of the ester and carboxylic acid groups are the most deshielded, appearing at the low-field end of the spectrum (170-180 ppm). nih.govbmrb.io As with the proton signals, the chemical shifts of the methine and methyl carbons are sensitive to their position within the molecule, allowing for clear assignment to either the terminal or internal lactic acid unit. nih.govnih.gov

| Assignment | Chemical Shift (δ) ppm (Predicted) |

| CH₃ (Terminal Unit) | 19 - 21 |

| CH₃ (Internal Unit) | 16 - 18 |

| CH (Terminal Unit) | 66 - 68 |

| CH (Internal Unit) | 68 - 70 |

| C=O (Ester) | 170 - 174 |

| C=O (Carboxylic Acid) | 174 - 178 |

Two-Dimensional NMR Experiments

Two-dimensional (2D) NMR experiments are employed to confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between the methine proton and the methyl protons within each lactic acid unit, confirming their spin-spin coupling and connectivity. For instance, a cross-peak would be observed between the signals at ~1.5 ppm and ~4.3 ppm for the terminal unit, and another between ~1.6 ppm and ~5.1 ppm for the internal unit. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. An HMBC spectrum would be crucial for confirming the ester linkage. A key correlation would be observed from the methine proton of the terminal unit (~4.3 ppm) to the ester carbonyl carbon (~172 ppm), definitively establishing the connection between the two lactic acid moieties. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for unambiguous assignment of the ¹³C signals based on their attached protons.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within this compound by probing their characteristic vibrational modes. nih.govkfupm.edu.sa

The IR spectrum is expected to be dominated by a very broad absorption band between 2500 and 3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid. Two distinct carbonyl (C=O) stretching bands will be visible: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the ester (around 1735-1750 cm⁻¹). Strong C-O stretching bands will also be present in the 1000-1300 cm⁻¹ region. nih.gov

The Raman spectrum, being less sensitive to the highly polar O-H bond, will show a less intense O-H stretch. However, it will provide clear signals for the C-C backbone and C-H stretching and bending modes. The carbonyl stretches are also visible in the Raman spectrum, often providing complementary information to the IR data. rsc.org

| Vibrational Mode | IR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) | Functional Group |

| O-H stretch | 2500-3300 (very broad) | Weak | Carboxylic Acid |

| C-H stretch | 2850-3000 | 2850-3000 | Methyl/Methine |

| C=O stretch (Ester) | ~1740 (strong) | ~1740 (medium) | Ester |

| C=O stretch (Acid) | ~1710 (strong) | ~1710 (medium) | Carboxylic Acid |

| C-O stretch | 1000-1300 (strong) | Medium-Weak | Ester and Acid |

| O-H bend | ~1410 (medium) | Weak | Carboxylic Acid |

Computational Investigations of this compound Remain Largely Unexplored

Despite the importance of understanding the molecular properties of chemical compounds, a thorough review of available scientific literature reveals a significant gap in the computational chemistry and molecular modeling investigations specifically focused on this compound. Extensive searches for dedicated studies on this compound using methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) have not yielded specific data corresponding to the detailed structural, electronic, and thermodynamic properties requested.

Computational chemistry is a powerful tool for elucidating molecular characteristics. For many organic molecules, DFT calculations are routinely used to predict optimized molecular geometries, analyze conformers, and determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comresearchgate.net These calculations also allow for the prediction of spectroscopic properties, including NMR chemical shifts and vibrational frequencies, which are invaluable for experimental characterization. researchgate.netnih.govmdpi.commdpi.com Furthermore, DFT can be employed to map reaction pathways, characterize transition states, and determine thermochemical properties such as reaction energies, providing deep insights into chemical reactivity and mechanisms. cnrs.frdocbrown.info

Similarly, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and the assembly of molecules. researchgate.netnih.gov Such studies are common for understanding the behavior of carboxylic acids and esters in various environments. nih.gov

However, for this compound, specific research detailing these computational analyses appears to be absent from the accessible scientific literature. While numerous studies apply these computational techniques to related structures, such as other propanoic acid derivatives, orientjchem.orgmdpi.commdpi.com lactic acid, aiche.org and various esters, nih.gov none focus directly on the title compound. The esterification reaction mechanism, in general, has been a subject of both experimental and computational studies, providing a framework for how such a reaction involving this compound might be investigated. tuengr.comresearchgate.netchemguide.co.uknih.gov

The absence of specific published data means that detailed, interactive data tables for the molecular geometry, electronic structure, predicted spectroscopic properties, reaction pathways, and thermochemical data for this compound cannot be generated at this time. Consequently, a comprehensive article structured around the specific computational investigations outlined in the user's request cannot be accurately and factually compiled. Further original research would be required to produce the specific computational findings for this particular chemical compound.

Computational Chemistry and Molecular Modeling Investigations

Molecular Dynamics (MD) Simulations

Conformational Landscape Exploration

The conformational landscape of a molecule describes the relative energies of its different three-dimensional arrangements, which arise from the rotation around single bonds. For 2-propanoyloxypropanoic acid, the key rotatable bonds are within the ester and carboxylic acid functional groups. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding, dictates the most stable conformations.

Computational studies on analogous molecules, like lactic acid, reveal a high propensity for intramolecular hydrogen bonding. nih.govresearchgate.net In lactic acid, the hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid, leading to a more stable, pseudo-cyclic conformation. nih.gov While the hydroxyl group of the lactic acid moiety in this compound is esterified, the principle of stable conformers remains. The conformational preferences will be dictated by the dihedral angles around the ester linkage and the carboxylic acid group.

Theoretical calculations on similar small carboxylic acids, such as acetic acid, have shown that different conformations (e.g., syn and anti) of the carboxyl group have distinct energy levels, with the relative stability being influenced by the surrounding environment. nih.gov For this compound, quantum mechanical calculations would be necessary to determine the precise energy differences between its possible rotamers.

Table 1: Predicted Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Predicted Influence on Conformation |

| O=C-O-C | Defines the orientation of the propionate (B1217596) group relative to the lactic acid backbone. | Steric interactions between the methyl groups will be a primary determinant of rotational barriers. |

| C-C-C=O | Describes the rotation around the bond adjacent to the carboxylic acid carbonyl. | Influences the potential for intramolecular interactions. |

| O=C-O-H | Defines the orientation of the carboxylic acid proton. | Determines the directionality of intermolecular hydrogen bonding. |

This table is predictive and based on the analysis of the molecule's structural features. Specific values would require dedicated computational studies.

Solvation Effects and Solvent Interactions

The solvent environment can significantly influence the conformation and reactivity of a molecule. nih.gov Solvation effects arise from the interactions between the solute (this compound) and the solvent molecules. These interactions can range from weak van der Waals forces to strong hydrogen bonds.

Molecular dynamics (MD) simulations are a common computational technique to study solvation. rsc.org An MD simulation of this compound in water, for example, would likely show the formation of a structured solvation shell. Water molecules would act as hydrogen bond donors and acceptors to the carbonyl oxygens and the carboxylic acid group. nih.gov The hydrophobic methyl groups would likely have a more disordered arrangement of water molecules around them.

The choice of solvent is critical. In aprotic solvents, the hydrogen bonding capabilities of the carboxylic acid group would be more directed towards intramolecular interactions or dimerization with other solute molecules. In protic solvents, competition between solute-solute and solute-solvent hydrogen bonds would occur. researchgate.net The stability of different conformers can also be altered by the solvent environment; a conformation that is stable in the gas phase may be less stable in a polar solvent, and vice versa. nih.gov

Table 2: Expected Predominant Solute-Solvent Interactions

| Functional Group of this compound | Interaction with Protic Solvents (e.g., Water) | Interaction with Aprotic Solvents (e.g., Hexane) |

| Carboxylic Acid (-COOH) | Strong hydrogen bonding (donor and acceptor) | Primarily dipole-dipole interactions; potential for dimerization. |

| Ester Group (-COO-) | Hydrogen bond acceptor at carbonyl oxygen. | Dipole-dipole interactions. |

| Methyl Groups (-CH3) | Hydrophobic interactions. | Van der Waals forces. |

Intermolecular Interactions and Binding Mechanisms

The functional groups of this compound—a carboxylic acid and an ester—allow it to participate in a variety of intermolecular interactions, which are fundamental to its physical properties and potential biological activity. The primary intermolecular force is hydrogen bonding, facilitated by the carboxylic acid group, which can act as both a hydrogen bond donor and acceptor.

Computational studies on lactic acid have demonstrated its ability to form hydrogen-bonded dimers and complexes with water. nih.govresearchgate.net Similarly, this compound is expected to form strong intermolecular hydrogen bonds, leading to the formation of dimers in non-polar solvents or in the solid state. These interactions are crucial for understanding how the molecule might bind to a biological target, such as an enzyme's active site.

Molecular docking is a computational method used to predict the binding orientation of a small molecule to a macromolecular target. doi.org A docking study of this compound into a hypothetical receptor site would likely show the carboxylic acid group forming key hydrogen bonds or salt bridges with charged or polar amino acid residues. doi.orgmdpi.com The ester group could also act as a hydrogen bond acceptor, while the rest of the molecule would form van der Waals contacts.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized molecules. core.ac.uk

While no specific QSAR models for this compound were found in the reviewed literature, the principles of QSAR can be applied. A hypothetical QSAR study on a series of related acyloxypropanoic acids would involve several steps:

Data Collection: A dataset of molecules with measured biological activity (e.g., enzyme inhibition) would be compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields). nih.govresearchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build an equation correlating the descriptors with the activity. nih.gov

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques.

For a molecule like this compound, important descriptors in a QSAR model might include those related to its size, hydrophobicity (logP), and hydrogen bonding capacity. Such models are valuable in medicinal chemistry for optimizing lead compounds and designing new molecules with improved potency. mdpi.commdpi.com

Applications in Materials Science and Industrial Chemistry

Polymer Science and Monomer Utilization

The unique bifunctional nature of 2-Propanoyloxypropanoic acid, possessing both a carboxylic acid group and an ester linkage, makes it a valuable component in polymer synthesis. It can be integrated into polymer backbones to modify properties or used as a primary building block for new materials.

Acrylic acid and its esters are foundational monomers for a wide range of polymers used in coatings, adhesives, and superabsorbents. essentialchemicalindustry.orgwikipedia.org The incorporation of this compound into acrylic acid-based polymer systems can impart unique characteristics. While acrylic acid polymerizes via its double bond, the carboxylic acid group of this compound can be used to create copolymers with acrylic monomers that possess pendant functional groups. wikipedia.org This integration can modify the final polymer's properties, such as hydrophilicity, biodegradability, and thermal stability. For instance, the presence of the lactyl unit can introduce a biodegradable linkage into the otherwise non-degradable polyacrylic acid backbone.

Polymers derived from acrylic acid esters are fundamental components in many paints and varnishes. essentialchemicalindustry.org The copolymerization of acrylic monomers with molecules like this compound can lead to resins with enhanced features, such as improved flexibility or adhesion. atamankimya.com Furthermore, poly(acrylic acid) is noted for its ability to form stable chelate compounds with metal ions, a property leveraged in detergents. The inclusion of this compound can alter the spacing and availability of carboxylic groups, potentially tuning this chelating ability for specific applications.

This compound is a key intermediate in the production of polylactic acid (PLA), one of the most significant bio-based and biodegradable polymers. researchgate.netmdpi.com The synthesis of high-molecular-weight PLA is often achieved through the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid. nih.gov this compound is a direct precursor in the prepolymer route to lactide; lactic acid is first condensed to form oligomers, including this linear dimer, which are then catalytically depolymerized to yield the lactide monomer. mdpi.comresearchgate.net

The properties of the resulting PLA are highly dependent on the stereochemistry of the lactic acid used. mdpi.com This leads to different grades of PLA with distinct thermal properties, as detailed in the table below.

| Polymer Type | Monomer Composition | Crystallinity | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |

| Poly(L-lactic acid) (PLLA) | L-lactic acid (or L-lactide) | Semi-crystalline | ~55-60 °C | ~170-180 °C |

| Poly(D-lactic acid) (PDLA) | D-lactic acid (or D-lactide) | Semi-crystalline | ~55-60 °C | ~170-180 °C |

| Poly(DL-lactic acid) (PDLLA) | Racemic mixture of D- and L-lactic acid | Amorphous | ~55 °C | N/A |

This table summarizes data on the thermal properties of different PLA stereoisomers, which are produced via lactylate intermediates. mdpi.comnih.gov

Homopolymers like PLLA and PDLA are semi-crystalline, offering higher strength and thermal resistance, whereas the amorphous PDLLA is often used in applications requiring more flexibility. nih.gov

The reactivity of this compound allows for its use in creating a diverse range of copolymers and cross-linked networks. It can be copolymerized with various monomers to tailor material properties for specific needs. For example, copolymerization with monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS) is a known strategy to produce polymers for detergent compositions and other applications. google.comfda.govgoogle.com By substituting a standard carboxylic monomer with this compound, formulators can introduce biodegradable segments.

Furthermore, the carboxylic acid group of the molecule is a prime site for creating cross-linked polymer networks. mdpi.com Cross-linking is a process that connects polymer chains, enhancing mechanical strength, thermal stability, and chemical resistance. google.commdpi.com this compound can be cross-linked through its carboxyl group by reacting with polyols, amines, or other multifunctional molecules. This reaction forms a three-dimensional network, transforming a thermoplastic material into a thermoset. Such networks are critical in the formulation of high-performance coatings, hydrogels, and resins. atamankimya.commdpi.com

Role in Fine Chemical and Specialty Chemical Synthesis

Beyond polymerization, this compound is a valuable platform molecule for synthesizing a variety of fine and specialty chemicals due to its reactive functional groups.

The primary role of this compound as a chemical intermediate is in the large-scale production of lactide for PLA manufacturing. researchgate.net This process is a cornerstone of the bioplastics industry. Additionally, it can serve as a precursor for other chiral molecules. The stereochemistry of the original lactic acid units is preserved in the dimer, making it a useful building block in asymmetric synthesis, which is particularly important in the agrochemical and pharmaceutical industries. Propionic acid and its derivatives represent a major segment of the industrial carboxylic acid market, and specialty derivatives are synthesized from functionalized precursors like this compound. researchgate.net Its structure allows for the creation of compounds with specific ester and acid functionalities in a single molecule, which can be used to produce surfactants, emulsifiers, and specialty solvents. For example, esterification of the free carboxylic acid group leads to alkyl lactylates, which have applications as eco-friendly solvents and plasticizers.

Derivatization involves chemically modifying a compound to produce a new one with different properties. This compound offers several pathways for such modifications, enabling the production of a wide array of specialty chemicals. researchgate.net The two primary reactive sites are the terminal carboxylic acid group and the internal ester linkage.

Key derivatization reactions include:

Esterification: The carboxylic acid group can be readily esterified with various alcohols to produce a range of lactylate esters. This reaction is a fundamental process for creating molecules with tailored solubility and volatility. researchgate.net

Alkylation: This process also targets the active hydrogen of the carboxylic acid group, replacing it with an alkyl group to form ethers or esters, which can serve as protected intermediates in more complex syntheses. researchgate.netgcms.cz

Acylation: While less common for this specific molecule, acylation reactions can modify hydroxyl groups. gcms.cz By first reducing the carboxylic acid to a hydroxyl group, subsequent acylation can introduce new functional groups.

Amidation: The carboxylic acid can react with amines to form amides, leading to lactyl-amides, which can have applications as specialty surfactants or monomers for polyamides.

Transesterification: The internal ester bond can be targeted by reacting the molecule with a different alcohol, typically in the presence of a catalyst. This swaps the ethyl lactate (B86563) portion of the molecule, creating a new ester and releasing lactic acid or another lactate ester.

These pathways allow for precise tuning of the molecule's chemical and physical properties, as summarized in the table below.

| Derivatization Pathway | Reactive Site | Reagent Class | Resulting Derivative Type |

| Esterification | Carboxylic Acid | Alcohols (e.g., Methanol, Butanol) | Lactylate Ester |

| Alkylation | Carboxylic Acid | Alkylating Agents (e.g., Benzyl Bromide) | Lactylate Ester/Ether |

| Amidation | Carboxylic Acid | Amines (Primary or Secondary) | Lactyl-amide |

| Reduction followed by Acylation | Carboxylic Acid -> Hydroxyl | Reducing Agents, then Acylating Agents | Acylated Lactyl Alcohol |

| Transesterification | Internal Ester Linkage | Alcohols | New Lactate Ester + Lactic Acid |

This table outlines the primary industrial derivatization pathways for this compound. researchgate.netgcms.czresearchgate.net

Through these synthetic routes, this compound acts as a versatile and sustainable building block for a broad spectrum of industrial chemicals.

Emulsification and Surfactant Applications in Non-Clinical Contexts

Esters derived from lactic acid, known as lactylates, have carved out a significant niche in materials science and industrial chemistry due to their effective emulsifying and surfactant properties. These compounds are valued for their bio-based origins and versatile functionality. While direct research on the emulsification and surfactant applications of this compound in industrial and materials science contexts is not extensively documented in publicly available scientific literature, the broader family of acyl lactylates, which feature a lactyl group esterified with a fatty acid, is well-studied and provides insight into the potential roles of lactic acid-based esters.

Acyl lactylates are non-ionic surfactants that are synthesized from natural and renewable resources. issstindian.org Their application is prominent in industries where the formation and stabilization of emulsions are critical. issstindian.orgwikipedia.org These molecules function as viscosity builders, foam boosters, and stabilizers in various formulations. issstindian.org The sodium and calcium salts of these acyl lactylates are particularly favored for their emulsification and wetting capabilities and are incorporated into a range of personal care products. issstindian.org

In the realm of industrial applications, lactylates are utilized as emulsifiers, conditioners, foam boosters, and plasticizers. wikipedia.org The specific fatty acid used in the synthesis of the lactylate, such as behenic acid, isostearic acid, or medium-chain fatty acids like capric and lauric acid, influences the functional properties of the resulting surfactant. wikipedia.org

One of the most well-known examples is Sodium Stearoyl Lactylate (SSL), which is widely used as a food-grade emulsifier and is also found in cosmetic and personal care products where it functions as a surfactant and emulsifying agent. cnchemsino.com Calcium Stearoyl Lactylate (CSL) is another commercially significant lactylate used for its emulsifying properties. wikipedia.org

The emulsifying power of these molecules is attributed to their amphiphilic nature, possessing both a hydrophilic (water-loving) lactyl portion and a hydrophobic (oil-loving) fatty acid tail. This structure allows them to reduce the interfacial tension between immiscible liquids, such as oil and water, facilitating the formation of stable emulsions.

While the aforementioned examples pertain to acyl lactylates, the role of the 2-propanoyloxypropanoate group is central to their surfactant properties. However, without the long hydrophobic chain provided by a fatty acid, this compound itself lacks the distinct amphiphilic character typical of a surfactant. It is more likely to function as a hydrophilic building block or intermediate in the synthesis of more complex surfactant molecules.

Below are tables detailing the properties of common industrial lactylates, which illustrate the characteristics of this class of lactic acid-based surfactants.

Table 1: Properties of Common Industrial Lactylates

| Compound Name | Type | Key Industrial Applications | Function |

| Sodium Stearoyl Lactylate (SSL) | Anionic Surfactant | Food Processing, Cosmetics, Personal Care Products | Emulsifier, Stabilizer, Dough Strengthener |

| Calcium Stearoyl Lactylate (CSL) | Anionic Surfactant | Food Processing, Personal Care Products | Emulsifier, Dough Conditioner |

| Caproyl Lactylate | Non-ionic Surfactant | Personal Care, Antimicrobial applications | Emulsifier, Antimicrobial Agent |

| Lauroyl Lactylate | Non-ionic Surfactant | Cosmetics, Personal Care Products | Emulsifier, Foam Booster |

Table 2: Research Findings on the Emulsifying Performance of Acyl Lactylates

| Research Focus | Key Findings | Reference |

| Synthesis and Performance of Stearoyl Lactylates | Stearoyl lactylates synthesized from lactic acid and stearic acid, and their sodium salts (SSL), demonstrated effective surface tension reduction, emulsifying power, and wetting behavior. | issstindian.org |

| Application in Personal Care | Sodium and calcium salts of acyl lactylates are utilized in hand and body creams and lotions for their emulsification and wetting properties. | issstindian.org |

| Industrial Versatility | Lactylates are employed as emulsifiers, conditioners, foam boosters, and plasticizers in various non-food applications, with functionality dependent on the fatty acid component. | wikipedia.org |

Future Research Directions and Academic Prospects

Novel Methodologies for Enantiopure Synthesis

The chirality of 2-Propanoyloxypropanoic acid presents both a challenge and an opportunity in its synthesis. The development of novel methodologies for producing enantiomerically pure forms of this compound is a critical area of future research. One promising approach is the use of kinetic resolution, which has been successfully applied to similar compounds like 2-aryloxypropanoic acids. elsevierpure.com This technique involves the enantioselective esterification of a racemic mixture, allowing for the separation of enantiomers with high selectivity. Future studies could focus on identifying novel chiral acyl-transfer catalysts that are highly effective for this compound.

Furthermore, organocatalysis presents a powerful tool for the enantioselective synthesis of complex molecules. rsc.org Research into the design and application of new organocatalysts could lead to more efficient and environmentally friendly synthetic routes to enantiopure this compound. The development of cascade reactions, where multiple transformations occur in a single pot, could also significantly streamline the synthesis process. rsc.org

| Synthetic Approach | Key Features | Potential Advantages |

| Kinetic Resolution | Enantioselective esterification of a racemic mixture. | High enantioselectivities, applicable to a range of substrates. |

| Organocatalysis | Use of small organic molecules as catalysts. | Metal-free, environmentally benign, high enantioselectivity. |

| Cascade Reactions | Multiple reaction steps in a single pot. | Increased efficiency, reduced waste, and lower costs. |

Advanced Computational Approaches for Reaction Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational approaches hold the key to predicting its reactivity and guiding the design of new synthetic pathways. Density Functional Theory (DFT) studies, for instance, can be employed to investigate the reaction mechanisms of its formation and derivatization. mdpi.com By modeling the transition states of potential reactions, researchers can gain insights into the factors that control selectivity and yield.

These computational models can help in understanding the intricate details of reaction pathways, such as identifying the reactive electrophilic species in transformations involving this compound. mdpi.com This predictive power can significantly accelerate the discovery of new reactions and optimize existing ones, reducing the need for extensive empirical experimentation.

Sustainable and Green Chemistry Aspects of Production

The principles of green chemistry are increasingly influencing the design of chemical manufacturing processes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly production methods. This includes the use of renewable feedstocks, the development of catalytic processes that operate under milder conditions, and the reduction of waste generation.

One avenue of exploration is the use of biomass-derived platform chemicals as starting materials. mdpi.com By leveraging existing biorefinery streams, it may be possible to create value-added products like this compound from renewable resources. Additionally, the development of highly selective and efficient catalysts will be crucial in minimizing energy consumption and by-product formation.

Exploration of New Chemical Reactivity Profiles and Derivatizations

The chemical structure of this compound provides a versatile scaffold for the synthesis of a wide range of derivatives with potentially valuable biological activities. Future research will likely focus on exploring new chemical reactivity profiles and creating novel derivatives for various applications, particularly in the field of pharmacology.

For example, derivatives of propanoic acid have shown promise as antimicrobial agents and hypolipidemic agents. mdpi.comnih.gov By systematically modifying the structure of this compound, researchers can create libraries of new compounds to be screened for a variety of biological targets. The synthesis of derivatives containing different functional groups could lead to the discovery of new therapeutic agents. For instance, the introduction of N-hydroxypropiolamide moieties has been shown to yield compounds with potent antiproliferative activity. mdpi.com Similarly, the creation of derivatives with disulfide, selenium ether, or thioether bonds has led to compounds with significant antiproliferative effects on various cancer cell lines. nih.gov

| Derivative Class | Potential Application | Example from Related Compounds |

| Antimicrobial Agents | Treatment of bacterial and fungal infections. | 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com |

| Hypolipidemic Agents | Management of high cholesterol and triglycerides. | Novel phenoxyalkylcarboxylic acid derivatives. nih.gov |

| Anticancer Agents | Inhibition of cancer cell proliferation. | N-hydroxypropiolamide derivatives of 2-aroyl benzofurans. mdpi.com |

| GPR34 Antagonists | Potential therapeutic for various diseases. | (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives. dntb.gov.ua |

Synergistic Integration of Experimental and Computational Research

The future of chemical research lies in the seamless integration of experimental and computational methods. For this compound, a synergistic approach will be essential for accelerating discovery and innovation. Theoretical calculations can be used to predict the outcomes of reactions and to understand the mechanisms behind observed phenomena, such as enantiomer recognition in asymmetric synthesis. elsevierpure.com

This integrated approach allows for a more rational design of experiments, saving time and resources. For instance, computational screening of virtual compound libraries can help identify promising candidates for synthesis and biological testing. The experimental validation of computational predictions then feeds back into the refinement of the theoretical models, creating a powerful cycle of discovery. The synthesis of complex natural products, such as (+)- nih.gov-ladderanoic acid, often reveals unexpected reactivity that can inspire the development of new computational models and synthetic strategies. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.